molecular formula C6H13N3O B13311092 2-(2-Amino-1,4,5,6-tetrahydropyrimidin-5-yl)ethan-1-ol

2-(2-Amino-1,4,5,6-tetrahydropyrimidin-5-yl)ethan-1-ol

Cat. No.: B13311092
M. Wt: 143.19 g/mol
InChI Key: HHBUTVCQWBACEY-UHFFFAOYSA-N
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Description

2-(2-Amino-1,4,5,6-tetrahydropyrimidin-5-yl)ethan-1-ol is a heterocyclic compound that features a pyrimidine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

One efficient method for synthesizing 2-(2-amino-1,4,5,6-tetrahydropyrimidin-5-yl)ethan-1-ol involves the reaction of N-arylitaconimides with carboximidamides. This process includes an aza-Michael addition followed by recyclization to form the desired product . Another method involves the condensation of phosphazene with isocyanates, followed by cyclization using a base .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthetic routes mentioned above can be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

2-(2-Amino-1,4,5,6-tetrahydropyrimidin-5-yl)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield hydrogenated derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include various substituted pyrimidines and their derivatives, which can have different functional groups attached to the pyrimidine ring.

Scientific Research Applications

2-(2-Amino-1,4,5,6-tetrahydropyrimidin-5-yl)ethan-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-(2-amino-1,4,5,6-tetrahydropyrimidin-5-yl)ethan-1-ol exerts its effects involves interactions with specific molecular targets and pathways. The pyrimidine ring structure allows it to bind to enzymes and receptors, potentially inhibiting or modulating their activity. This can lead to various biological effects, such as antimicrobial or antiviral activity.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-1,4,5,6-tetrahydropyrimidine: A similar compound with a simpler structure.

    2-(2-Amino-6-oxo-1,4,5,6-tetrahydropyrimidin-5-yl)acetanilide: Another derivative with additional functional groups.

Uniqueness

2-(2-Amino-1,4,5,6-tetrahydropyrimidin-5-yl)ethan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C6H13N3O

Molecular Weight

143.19 g/mol

IUPAC Name

2-(2-amino-1,4,5,6-tetrahydropyrimidin-5-yl)ethanol

InChI

InChI=1S/C6H13N3O/c7-6-8-3-5(1-2-10)4-9-6/h5,10H,1-4H2,(H3,7,8,9)

InChI Key

HHBUTVCQWBACEY-UHFFFAOYSA-N

Canonical SMILES

C1C(CN=C(N1)N)CCO

Origin of Product

United States

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